![molecular formula C72H78O2 B12543268 11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol CAS No. 671197-45-8](/img/structure/B12543268.png)
11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol is a complex organic compound known for its unique structure and properties. It is primarily used in experimental and research settings due to its specialized applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-propylphenylethynyl derivatives, which are then subjected to further reactions to form the final compound. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis equipment. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons .
Scientific Research Applications
11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations
Mechanism of Action
The mechanism of action of 11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Tris-(11-(pentakis-(4’-propylphenylethynyl)phenoxy]undecyl]trimesate
- Other phenylethynyl derivatives
Uniqueness
11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
671197-45-8 |
|---|---|
Molecular Formula |
C72H78O2 |
Molecular Weight |
975.4 g/mol |
IUPAC Name |
11-[2,3,4,5,6-pentakis[2-(4-propylphenyl)ethynyl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C72H78O2/c1-6-20-57-25-35-62(36-26-57)45-50-67-68(51-46-63-37-27-58(21-7-2)28-38-63)70(53-48-65-41-31-60(23-9-4)32-42-65)72(74-56-19-17-15-13-11-12-14-16-18-55-73)71(54-49-66-43-33-61(24-10-5)34-44-66)69(67)52-47-64-39-29-59(22-8-3)30-40-64/h25-44,73H,6-24,55-56H2,1-5H3 |
InChI Key |
XBGDZGHQCYNPSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCC)C#CC4=CC=C(C=C4)CCC)OCCCCCCCCCCCO)C#CC5=CC=C(C=C5)CCC)C#CC6=CC=C(C=C6)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


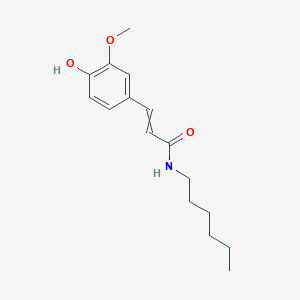
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)
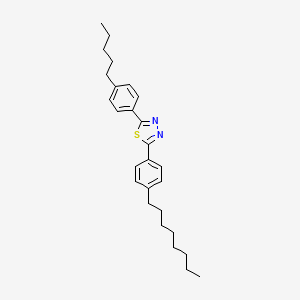
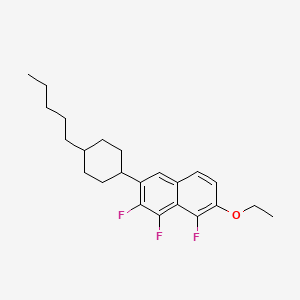
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
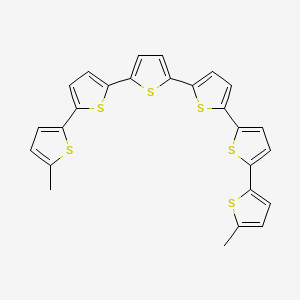
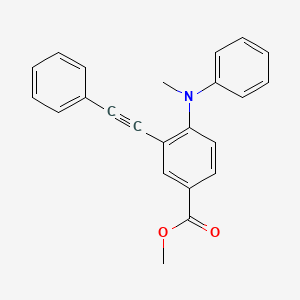
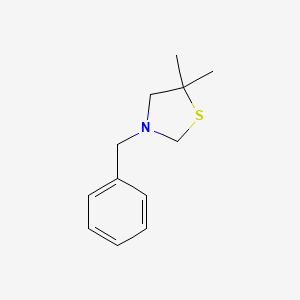

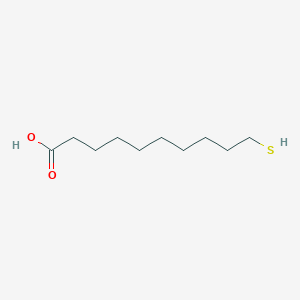
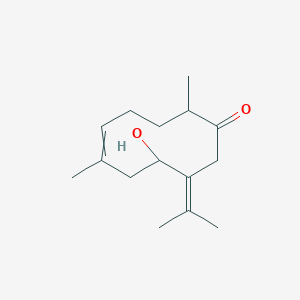
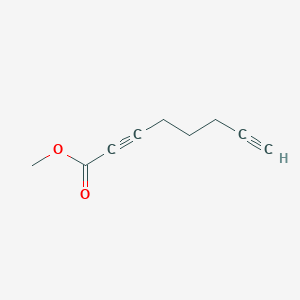
![3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12543272.png)
